4-Bromo-2-cyclobutoxy-1-fluorobenzene
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Overview
Description
4-Bromo-2-cyclobutoxy-1-fluorobenzene is an organic compound with the molecular formula C10H10BrFO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a fluorine atom, and a cyclobutyloxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-cyclobutoxy-1-fluorobenzene typically involves the following steps:
Fluorination: The fluorine atom can be introduced via a nucleophilic aromatic substitution reaction using a fluorinating agent like potassium fluoride (KF).
Cyclobutyloxy Group Introduction: The cyclobutyloxy group can be introduced through a nucleophilic substitution reaction where a cyclobutyl alcohol reacts with the benzene derivative in the presence of a base like sodium hydride (NaH).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding phenols or quinones and reduction reactions to form dehalogenated products.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH), potassium fluoride (KF).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C).
Coupling: Palladium catalysts, boronic acids, bases like potassium carbonate (K2CO3).
Major Products:
Substitution Products: Various substituted benzene derivatives.
Oxidation Products: Phenols, quinones.
Reduction Products: Dehalogenated benzene derivatives.
Coupling Products: Biaryl compounds.
Scientific Research Applications
4-Bromo-2-cyclobutoxy-1-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-cyclobutoxy-1-fluorobenzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophiles. The presence of the bromine and fluorine atoms enhances its reactivity and allows for selective transformations. The cyclobutyloxy group can influence the compound’s steric and electronic properties, affecting its overall reactivity and interactions with other molecules.
Comparison with Similar Compounds
1-Bromo-4-fluorobenzene: A simpler derivative with only bromine and fluorine substituents.
4-Bromo-2-chloro-1-fluorobenzene: Contains a chlorine atom instead of the cyclobutyloxy group.
4-Bromo-2-methoxy-1-fluorobenzene: Contains a methoxy group instead of the cyclobutyloxy group.
Uniqueness: 4-Bromo-2-cyclobutoxy-1-fluorobenzene is unique due to the presence of the cyclobutyloxy group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate for the synthesis of complex molecules and allows for selective reactions that are not possible with simpler derivatives.
Properties
IUPAC Name |
4-bromo-2-cyclobutyloxy-1-fluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO/c11-7-4-5-9(12)10(6-7)13-8-2-1-3-8/h4-6,8H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUGYAWAXNOXLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=C(C=CC(=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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